molecular formula C12H19N3 B038766 4-(4-Ethylpiperazin-1-yl)aniline CAS No. 115619-01-7

4-(4-Ethylpiperazin-1-yl)aniline

Cat. No. B038766
M. Wt: 205.3 g/mol
InChI Key: KEPUOYACJXZYTQ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds related to 4-(4-Ethylpiperazin-1-yl)aniline often involves the reduction of nitro-aniline derivatives using catalysts like Pd/C and hydrazine hydrate under specific conditions, such as microwave irradiation. This process has been demonstrated in the synthesis of 2-aryl-5-fluoro-6-(4-phenylpiperazin-1-yl)-1H-benzimidazoles, which shares a similar synthetic pathway and structural motif (Menteşe et al., 2015).

Molecular Structure Analysis

The molecular structure of compounds containing the ethylpiperazine moiety is characterized by their heterocyclic and aromatic components. These structures often exhibit planar backbones and specific conformations influenced by their substituents, as observed in various crystallographic studies. The structural details provide insights into the interaction potentials and steric demands of these molecules, contributing to their reactivity and biological activity (Su et al., 2013).

Chemical Reactions and Properties

Compounds bearing the ethylpiperazin-1-yl group participate in various chemical reactions, including N-(cyclo)alkylation, where they react with diols in the presence of catalysts like ruthenium complexes to form N-alkylated anilines. These reactions underscore the versatility and reactivity of the ethylpiperazine moiety in forming complex molecules with potential pharmacological activities (Abbenhuis et al., 1998).

Scientific Research Applications

Crystallography

  • Summary of the application : “4-(4-Ethylpiperazin-1-yl)aniline” is used in the study of crystal structures . Specifically, it’s used in the synthesis of 3-chloro-4-(4-ethylpiperazin-1-yl)aniline monohydrate .
  • Methods of application or experimental procedures : The compound was synthesized by dissolving 2-Chloro-1-fluoro-4-nitrobenzene, 1-ethylpiperazine, and K2CO3 in dry N, N-dimethylformamide with stirring and heating at 90 °C for 1 hour .
  • Results or outcomes : The resulting crystal structure was analyzed and found to have a monoclinic structure with specific dimensions and torsion angles .

Proteomics Research

  • Summary of the application : “4-(4-Ethylpiperazin-1-yl)aniline” is also used in proteomics research .
  • Results or outcomes : The outcomes of this research are not specified in the source .

Biochemical Research

  • Summary of the application : “4-(4-Ethylpiperazin-1-yl)aniline” is used in biochemical research .
  • Results or outcomes : The outcomes of this research are not specified in the source .

Safety Data Sheet Preparation

  • Summary of the application : “4-(4-Ethylpiperazin-1-yl)aniline” is used in the preparation of safety data sheets .
  • Results or outcomes : The safety data sheet provides important information about the compound, including its hazards and measures for safe handling .

Preparation of Dihydrochloride Salt

  • Summary of the application : “4-(4-Ethylpiperazin-1-yl)aniline” is used in the preparation of its dihydrochloride salt .
  • Results or outcomes : The resulting dihydrochloride salt of “4-(4-Ethylpiperazin-1-yl)aniline” has a molecular weight of 278.22 .

Additional Biochemicals

  • Summary of the application : “4-(4-Ethylpiperazin-1-yl)aniline” is used as an additional biochemical in various research .

properties

IUPAC Name

4-(4-ethylpiperazin-1-yl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19N3/c1-2-14-7-9-15(10-8-14)12-5-3-11(13)4-6-12/h3-6H,2,7-10,13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KEPUOYACJXZYTQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(CC1)C2=CC=C(C=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30359078
Record name 4-(4-ethylpiperazin-1-yl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30359078
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(4-Ethylpiperazin-1-yl)aniline

CAS RN

115619-01-7
Record name 4-(4-Ethyl-1-piperazinyl)benzenamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=115619-01-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(4-ethylpiperazin-1-yl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30359078
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

The mixture containing 4-ethyl-1-(4-nitrophenyl)piperazine in methanol with catalytic amount of 10% Pd/C was hydrogenated to yield 4-(4-ethylpiperazinyl)phenylamine. MS: MH+=205.
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Synthesis routes and methods II

Procedure details

A suspension of 1-ethyl-4-(4-nitro-phenyl)-piperazine (Step 1.10) (6.2 g, 26.35 mmol) and Raney nickel (2 g) in MeOH (120 mL) was stirred for 7 h at rt, under a hydrogen atmosphere. The reaction mixture was filtered through a pad of celite and concentrated to afford 5.3 g of the title compound as a violet solid: ESI-MS: 206.1 [M+H]+; TLC: Rf=0.15 (DCM/MeOH+1% NH3aq, 9:1).
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Synthesis routes and methods III

Procedure details

4-(4-Ethyl-piperazin-1-yl)-phenylamine is prepared in 2 steps from 1-bromo-4-nitro-benzene and 1-ethyl-piperazine as described in Example 1, Step A and B.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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